5-(Tributylstannyl)pyrimidine

Catalog No.
S716523
CAS No.
144173-85-3
M.F
C16H30N2Sn
M. Wt
369.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Tributylstannyl)pyrimidine

CAS Number

144173-85-3

Product Name

5-(Tributylstannyl)pyrimidine

IUPAC Name

tributyl(pyrimidin-5-yl)stannane

Molecular Formula

C16H30N2Sn

Molecular Weight

369.1 g/mol

InChI

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-5-4-6-3-1;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;

InChI Key

QRDQHTJNKPXXRQ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CN=CN=C1

Synthesis and Characterization:

5-(Tributylstannyl)pyrimidine is an organotin compound with the chemical formula C₁₆H₃₀N₂Sn. It is a white, crystalline solid that is soluble in organic solvents. The synthesis of 5-(Tributylstannyl)pyrimidine has been reported in scientific literature, typically involving the reaction of a pyrimidine derivative with a tributyltin precursor. []

Potential Applications:

  • Medicinal Chemistry: Pyrimidine derivatives are known to exhibit various biological activities, including anticancer, antiviral, and antibacterial properties. [] The incorporation of the tributyltin group, which can also possess interesting biological properties, could lead to the development of novel therapeutic agents with improved efficacy or selectivity. However, further research is needed to explore this potential.
  • Material Science: Organotin compounds, including tributyltin derivatives, have been investigated for their potential applications in various materials, such as catalysts, polymers, and photovoltaic devices. [] The combination of the pyrimidine ring and the tributyltin group in 5-(Tributylstannyl)pyrimidine might offer interesting properties for material science applications, but more research is needed in this area.

5-(Tributylstannyl)pyrimidine is an organotin compound characterized by the presence of a tributylstannyl group attached to a pyrimidine ring. Its molecular formula is C16H30N2SnC_{16}H_{30}N_{2}Sn with a molecular weight of 358.10 g/mol. This compound is typically a colorless liquid that exhibits stability at room temperature and is flammable, possessing a distinctive odor . Organotin compounds like 5-(Tributylstannyl)pyrimidine are notable for their applications in organic synthesis, particularly in cross-coupling reactions.

There is no current research available describing a specific mechanism of action for 5-(tributylstannyl)pyrimidine. Its potential applications and mechanisms would depend on the intended use in a particular research field.

  • Organotin compounds can exhibit various degrees of toxicity depending on the structure. Tributyltin, the organic group attached in this case, is considered a moderately toxic compound.
  • Standard laboratory safety precautions should be followed when handling organotin compounds, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood.
, notably:

  • Stille Coupling Reactions: This compound serves as a stannylating agent in Stille coupling, where it reacts with organic halides in the presence of palladium catalysts to form carbon-carbon bonds .
  • Cross-Coupling Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling methods, making it a versatile intermediate in organic synthesis .

The synthesis of 5-(Tributylstannyl)pyrimidine can be achieved through several methods:

  • Stille Reaction: Starting from 5-iodopyrimidine, bis(tributyltin) can be introduced under palladium catalysis to yield the stannylated product. The reaction typically requires mild heating and results in good yields after purification .
  • Alternative Routes: Other synthetic pathways involve using different pyrimidine derivatives and tributylstannyl reagents under controlled conditions, such as using tetrahydrofuran as a solvent and palladium catalysts .

5-(Tributylstannyl)pyrimidine finds applications primarily in:

  • Organic Synthesis: It is widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
  • Material Science: The compound can be utilized in the development of functional materials due to its unique electronic properties derived from the organotin group .

Interaction studies involving 5-(Tributylstannyl)pyrimidine primarily focus on its role in cross-coupling reactions with various substrates. These studies help elucidate the reactivity patterns and potential applications of this compound in synthesizing complex organic molecules. Additionally, NMR spectroscopy has been employed to study the interactions at the tin nucleus, providing insights into its chemical behavior and stability .

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Dates

Modify: 2023-08-15

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